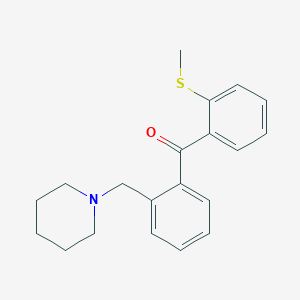![molecular formula C21H21ClFNO3 B1327327 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone CAS No. 898756-45-1](/img/structure/B1327327.png)
4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is a synthetic organic compound with the molecular formula C({21})H({21})ClFNO(_{3}) It is characterized by the presence of a benzophenone core substituted with chloro, fluoro, and a spirocyclic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})).
-
Introduction of the Chloro and Fluoro Substituents: : The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride (SOCl(_{2})), while fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI).
-
Attachment of the Spirocyclic Moiety: : The spirocyclic moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with a spirocyclic amine, such as 1,4-dioxa-8-azaspiro[4.5]decane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic moiety, using oxidizing agents like potassium permanganate (KMnO({4})) or chromium trioxide (CrO({3})).
-
Reduction: : Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol using reducing agents such as sodium borohydride (NaBH({4})) or lithium aluminum hydride (LiAlH({4})).
-
Substitution: : The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO({3}), H({2})
Reduction: NaBH({4})
Substitution: NaOCH(_{3}), KOtBu
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]-2-fluorobenzophenone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural analogs may exhibit activity against various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the formulation of new polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
- 4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-methylbenzophenone
- 4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-bromobenzophenone
Uniqueness
Compared to similar compounds, 4-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for diverse applications.
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-16-5-6-18(19(23)13-16)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWSZPXBSGHRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643780 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-45-1 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)
![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)
![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)
![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)






